Sparfloxacin - 110871-86-8

Sparfloxacin

Catalog Number: EVT-284349
CAS Number: 110871-86-8
Molecular Formula: C19H22F2N4O3
Molecular Weight: 392.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sparfloxacin is a synthetic broad-spectrum antibacterial agent belonging to the fluoroquinolone class of antibiotics. [, , , , ] It is a third-generation fluoroquinolone, known for its potent activity against a wide range of Gram-positive and Gram-negative bacteria. [, , , , ] Sparfloxacin has been a subject of extensive research for its potential applications in treating various bacterial infections. [, , , ]

Levofloxacin

Relevance: Levofloxacin is frequently compared to Sparfloxacin in studies evaluating the activity of newer fluoroquinolones. While both exhibit enhanced gram-positive activity compared to older fluoroquinolones [], their activity profiles are not identical. Sparfloxacin demonstrates greater activity against anaerobic bacteria compared to Levofloxacin [].

Trovafloxacin

Relevance: Trovafloxacin is investigated alongside Sparfloxacin in studies assessing their antimicrobial properties and potential for resistance development in bacteria, particularly Bacteroides fragilis []. Both Trovafloxacin and Sparfloxacin demonstrated activity against B. fragilis, but the emergence of resistance was observed following exposure to Sparfloxacin [].

Clinafloxacin

Relevance: Similar to Trovafloxacin, Clinafloxacin is studied in conjunction with Sparfloxacin to understand their pharmacodynamic properties against bacteria like Bacteroides fragilis []. Both drugs exhibited activity against B. fragilis, but resistance development was observed following Sparfloxacin exposure, highlighting a potential difference in resistance development profiles [].

Tosufloxacin

Relevance: Studies directly compare the in vitro activity of Tosufloxacin with Sparfloxacin against a diverse panel of bacterial isolates []. Tosufloxacin demonstrated significantly lower MICs (minimum inhibitory concentrations) than Sparfloxacin for most tested organisms [].

Fleroxacin

Relevance: The in vitro activity of Fleroxacin is compared to Sparfloxacin in studies evaluating their efficacy against gram-positive bacteria, specifically Staphylococcus aureus []. Sparfloxacin consistently demonstrated superior activity against both methicillin-sensitive and methicillin-resistant S. aureus compared to Fleroxacin [].

Metronidazole

Relevance: Metronidazole serves as a control antibiotic in studies investigating the potential for cross-resistance development in bacteria like Bacteroides fragilis after exposure to Sparfloxacin []. The emergence of resistance to Sparfloxacin did not affect the susceptibility of B. fragilis to Metronidazole, suggesting a specific resistance mechanism related to fluoroquinolones [].

Cefoxitin

Relevance: Similar to Metronidazole, Cefoxitin is included as a control antibiotic in studies assessing potential cross-resistance in bacteria like Bacteroides fragilis following Sparfloxacin exposure []. The lack of cross-resistance between Sparfloxacin and Cefoxitin again indicates a specific resistance mechanism associated with fluoroquinolones [].

Chloramphenicol

Relevance: Used as a control antibiotic in the same context as Metronidazole and Cefoxitin, Chloramphenicol helps to evaluate the specificity of resistance development to Sparfloxacin in bacteria like Bacteroides fragilis []. The absence of cross-resistance between Sparfloxacin and Chloramphenicol strengthens the evidence for a specific resistance mechanism targeting fluoroquinolones [].

Clindamycin

Relevance: Similar to other non-fluoroquinolone antibiotics mentioned above, Clindamycin is included as a control in studies evaluating resistance patterns following exposure to Sparfloxacin, particularly in Bacteroides fragilis []. The lack of cross-resistance between Sparfloxacin and Clindamycin further supports the specificity of the resistance mechanism to fluoroquinolones [].

Source and Classification

Sparfloxacin is classified as a third-generation fluoroquinolone antibiotic. It is derived from the basic structure of quinolone, characterized by the presence of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position. Its chemical name is 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid. The compound is effective against various pathogens, including those resistant to other antibiotics, making it a valuable option in clinical settings .

Synthesis Analysis

The synthesis of sparfloxacin involves several steps that typically include the formation of key intermediates followed by cyclization and functionalization. One notable method for synthesizing sparfloxacin involves:

  1. Formation of Key Intermediates: Starting with 6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, which is reacted with cyclopropylamine.
  2. Cyclization: The reaction mixture is subjected to cyclization conditions that facilitate the formation of the piperazine ring.
  3. Final Functionalization: The product undergoes further reactions to introduce necessary functional groups and achieve the desired pharmacological properties.

Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity .

Molecular Structure Analysis

Sparfloxacin has a complex molecular structure characterized by:

  • Molecular Formula: C_{19}H_{22}F_{N}{3}O{3}
  • Molecular Weight: 359.39 g/mol
  • Structural Features: The molecule features a bicyclic structure with a cyclopropyl group and a piperazine moiety that contribute to its antibacterial activity. The presence of a fluorine atom enhances its potency by improving its ability to penetrate bacterial cell membranes .

The three-dimensional conformation of sparfloxacin allows it to effectively interact with bacterial enzymes involved in DNA replication.

Chemical Reactions Analysis

Sparfloxacin can participate in various chemical reactions:

  1. Salt Formation: Sparfloxacin can form salts with different acids to enhance solubility and stability. For instance, reacting sparfloxacin with gluconic acid or glucuronic acid produces stable salts suitable for parenteral formulations .
  2. Metal Complexation: Sparfloxacin can form complexes with metal ions such as copper(II), which alters its biological activity and can enhance its efficacy against certain pathogens .
  3. Degradation Reactions: Under certain conditions (e.g., exposure to light or high temperatures), sparfloxacin may degrade, affecting its therapeutic effectiveness.

These reactions are crucial for developing formulations that maximize the drug's stability and efficacy.

Mechanism of Action

Sparfloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV—enzymes critical for DNA replication and transcription. The mechanism involves:

  • Inhibition of DNA Synthesis: By binding to the DNA gyrase enzyme, sparfloxacin prevents the supercoiling necessary for DNA replication.
  • Induction of SOS Response: High concentrations can induce the SOS response in bacteria, leading to increased mutation rates and resistance development.
  • Accumulation in Bacteria: Studies show that sparfloxacin accumulates more effectively in certain bacteria compared to other fluoroquinolones like ciprofloxacin, enhancing its bactericidal activity .

The optimal bactericidal concentration for effective action against Escherichia coli has been identified as approximately 1 microgram per milliliter.

Physical and Chemical Properties Analysis

Sparfloxacin exhibits several key physical and chemical properties:

  • Solubility: Sparfloxacin is moderately soluble in water but can form more soluble salts when reacted with polyhydroxy acids.
  • Stability: The stability of sparfloxacin in solution varies based on pH and temperature; it typically shows higher stability at neutral pH levels.
  • Melting Point: The melting point ranges from 195°C to 200°C depending on the formulation .

These properties influence its formulation into various dosage forms for clinical use.

Applications

Sparfloxacin has several significant applications:

  1. Clinical Use: Primarily used in treating respiratory tract infections, urinary tract infections, skin infections, and other bacterial infections resistant to conventional antibiotics.
  2. Research Applications: Investigated for potential use in combination therapies with metal complexes to enhance antibacterial efficacy or reduce toxicity .
  3. Anticancer Research: Recent studies have explored sparfloxacin's metal complexes for anticancer properties, showing promising results against various cancer cell lines while maintaining low toxicity levels towards normal cells .
Antibacterial Activity and Mechanisms of Action

Spectrum of Activity Against Gram-Positive and Gram-Negative Pathogens

Sparfloxacin, a third-generation fluoroquinolone, exhibits a broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its enhanced Gram-positive coverage stems from structural modifications, including a C-5 amino group and C-8 fluorine substitution, which improve penetration through thick peptidoglycan layers. Against Streptococcus pneumoniae (including penicillin-resistant strains), sparfloxacin demonstrates potent activity with MIC₉₀ values of ≤0.25–1 μg/ml, outperforming ciprofloxacin (MIC₉₀: 1–4 μg/ml) [3] [7]. For Staphylococcus aureus, its MIC₉₀ ranges from 0.12–0.5 μg/ml, maintaining efficacy against some methicillin-resistant strains (MRSA) [9].

Among Gram-negatives, sparfloxacin inhibits Enterobacteriaceae such as Escherichia coli (MIC₉₀: 0.03–0.5 μg/ml) and Klebsiella pneumoniae (MIC₉₀: 0.06–1 μg/ml) [1]. However, its activity against non-fermenters like Pseudomonas aeruginosa is limited (MIC₉₀: 2–8 μg/ml) due to intrinsic resistance mechanisms, including efflux pumps (e.g., MexAB-OprM) and reduced outer membrane permeability [1] [9].

Table 1: In Vitro Activity of Sparfloxacin Against Key Pathogens

PathogenMIC₉₀ Range (μg/ml)Comparison to Ciprofloxacin
Streptococcus pneumoniae0.25–14–8-fold lower
Staphylococcus aureus0.12–0.52–4-fold lower
Escherichia coli0.03–0.5Similar
Klebsiella pneumoniae0.06–1Similar
Pseudomonas aeruginosa2–82–4-fold higher

Molecular Targets: DNA Gyrase and Topoisomerase IV Inhibition Dynamics

Sparfloxacin exerts bactericidal effects by inhibiting two type II topoisomerases: DNA gyrase (primary target in Gram-negatives) and topoisomerase IV (primary target in Gram-positives). These enzymes regulate DNA supercoiling (gyrase) and decatenate daughter chromosomes (topo IV). Sparfloxacin stabilizes enzyme-DNA cleavage complexes, causing double-stranded DNA breaks [2] [6].

Unlike ciprofloxacin (topo IV-preferential), sparfloxacin selectively targets DNA gyrase in S. pneumoniae. Mutational studies show first-step resistance arises from gyrA mutations (e.g., Ser-83→Phe/Tyr in E. coli numbering), reducing sparfloxacin binding. Second-step parC mutations (e.g., Ser-79→Phe) further elevate resistance. This stepwise progression necessitates dual mutations for high-level resistance (MIC ≥32 μg/ml), making resistance emergence less likely clinically [2] [6].

Table 2: Target Preferences of Quinolones in S. pneumoniae

QuinolonePrimary TargetCommon 1st-Step MutationMIC Increase (1st Step)
SparfloxacinDNA gyrasegyrA (Ser-83→Phe)2–4-fold
CiprofloxacinTopoisomerase IVparC (Ser-79→Phe)8–16-fold
ClinafloxacinDual (near-equal)gyrA or parC≤2-fold

Activity Against Atypical and Intracellular Pathogens

Sparfloxacin’s lipophilicity and prolonged tissue half-life enable potent activity against atypical respiratory pathogens. For Mycoplasma pneumoniae, MICs range from 0.03–0.12 μg/ml, 8–16 times lower than ciprofloxacin (MIC: 0.5–2 μg/ml) [4]. Against Chlamydia pneumoniae, sparfloxacin achieves MICs of 0.25–1 μg/ml, disrupting DNA replication within host cells. Its efficacy is attributed to:

  • Enhanced cellular accumulation: High volume of distribution (>300 L) facilitates uptake into macrophages and alveolar cells.
  • Extended post-antibiotic effect: Suppresses bacterial regrowth for 2–4 hours after exposure [4] [9].

Legionella pneumophila (MIC₉₀: 0.015 μg/ml) and Ureaplasma urealyticum (MIC₉₀: 0.5 μg/ml) are also inhibited at clinically achievable concentrations [4].

Comparative Efficacy Against Multidrug-Resistant Streptococcus pneumoniae

Multidrug-resistant S. pneumoniae (MDR-SP, resistant to ≥3 antibiotic classes) poses a critical threat. Sparfloxacin overcomes resistance via:

  • Bypassing β-lactam resistance: Unlike penicillins, it does not target penicillin-binding proteins (PBPs), remaining active against strains with altered PBP2x/2b [3] [10].
  • Overcoming macrolide resistance: Efflux (mefE) or ribosomal methylation (ermB) mechanisms do not affect sparfloxacin. MICs against erythromycin-resistant strains are identical to susceptible strains (≤1 μg/ml) [7] [10].

In a murine pneumonia model, sparfloxacin (50 mg/kg subcutaneously) achieved 100% survival in leukopenic mice infected with penicillin-resistant S. pneumoniae (MIC: 4 μg/ml), whereas amoxicillin required 10-fold dose escalation for equivalent efficacy [3]. High-level sparfloxacin resistance (MIC ≥32 μg/ml) requires four sequential mutations (gyrAparCgyrAparC/parE), occurring at frequencies <10⁻¹⁰, minimizing clinical emergence [6].

Table 3: Activity Against MDR S. pneumoniae (Penicillin + Macrolide Resistant)

AntibioticClassMIC₉₀ (μg/ml)Resistance Mechanisms Bypassed
SparfloxacinFluoroquinolone1Altered PBPs, ermB, mefE
Amoxicillinβ-lactam32None (PBP mutations)
AzithromycinMacrolide>64ermB, mefE
CefotaximeCephalosporin8PBP mutations

Synergistic Interactions with Other Antimicrobial Agents

Sparfloxacin demonstrates additive or synergistic effects when combined with:

  • β-lactams (e.g., piperacillin): Against P. aeruginosa, synergy rates reach 20–50% due to enhanced outer membrane permeability and reduced efflux. The combination disrupts cell wall integrity, accelerating sparfloxacin uptake [4] [9].
  • Fosfomycin: Disrupts peptidoglycan synthesis while sparfloxacin damages DNA, causing rapid bacteriolysis in Gram-negatives [4].
  • Phytochemicals (e.g., berberine): Plant-derived efflux pump inhibitors (EPIs) potentiate sparfloxacin against MDR strains. Berberine suppresses MexAB-OprM in P. aeruginosa, reducing sparfloxacin MICs by 4–8-fold [8] [9].

Antagonism is rare but noted with chloramphenicol in E. coli, where ribosomal inhibition reduces bactericidal activity [4]. Synergy testing methods include time-kill assays and checkerboard techniques, with FIC indices ≤0.5 defining synergy.

Table 4: Synergistic Combinations with Sparfloxacin

Combination PartnerTarget PathogenMechanism of SynergyEfficacy (FIC Index*)
PiperacillinP. aeruginosaEnhanced membrane permeability0.25–0.5
FosfomycinEnterobacteriaceaeCell wall disruption + DNA damage0.3–0.5
BerberineMRSAEfflux pump inhibition0.25–0.37
ColistinA. baumanniiLPS destabilization0.28–0.5

*Fractional Inhibitory Concentration Index

Properties

CAS Number

110871-86-8

Product Name

Sparfloxacin

IUPAC Name

5-amino-1-cyclopropyl-7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C19H22F2N4O3

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C19H22F2N4O3/c1-8-5-24(6-9(2)23-8)17-13(20)15(22)12-16(14(17)21)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6,22H2,1-2H3,(H,27,28)/t8-,9+

InChI Key

DZZWHBIBMUVIIW-DTORHVGOSA-N

SMILES

CC1CN(CC(N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F

Solubility

Practically insoluble
1.13e-01 g/L

Synonyms

5-amino-1-cyclopropyl-7-(cis-3,5-dimethyl-1-piperazinyl)- 6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
AT 4140
AT-4140
CI 978
CI-978
PD 131501
PD-131501
sparfloxacin
Zagam

Canonical SMILES

CC1CN(CC(N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.